3-Isobutylpyridine
Description
Significance of the Pyridine (B92270) Core in Chemical Science
The pyridine ring, a six-membered nitrogen-containing heterocycle, is a foundational structure in the chemical sciences. researchgate.netrsc.org As an isostere of benzene, it possesses unique electronic properties that make it a crucial component in a vast array of applications. rsc.org The pyridine core is a prominent feature in numerous FDA-approved pharmaceuticals and agrochemicals regulated by the Environmental Protection Agency (EPA). researchgate.netnih.gov Its prevalence is notable in medicinal chemistry, where it is a key building block for drugs with diverse therapeutic effects, including antiviral, antimicrobial, anticancer, and anti-inflammatory agents. rsc.orgnih.gov In fact, pyridine is the second most common nitrogen-containing heterocycle found in medications approved by the FDA. researchgate.net
Beyond pharmaceuticals, the pyridine scaffold is integral to materials science, where it is a component of functional materials like organic light-emitting devices (OLEDs). researchgate.netrsc.org The electron-withdrawing nature of the pyridine ring and its ability to form hydrogen bonds are critical in tuning the optoelectronic properties of these materials. rsc.org Pyridine and its derivatives also serve as essential ligands in transition metal catalysis, as organocatalysts, and are found in many important natural products, such as alkaloids and vitamins. researchgate.netrsc.org The substituents on the pyridine ring can significantly modify its chemical, physical, and biological properties, making it a highly versatile and tunable framework for chemists. researchgate.net Despite its importance, the electron-deficient nature of the pyridine ring presents unique challenges for direct and selective functionalization, making the development of new synthetic methods an active area of research. nih.gov
Overview of Isobutyl Substituents in Organic Compounds
The isobutyl group is a four-carbon alkyl substituent with the chemical formula -CH₂CH(CH₃)₂. wikipedia.orgucla.edu Its IUPAC preferred name is 2-methylpropyl. wikipedia.org It is derived from isobutane (B21531) by the removal of a hydrogen atom from one of the terminal carbon atoms. wikipedia.orgucla.edu The isobutyl group is characterized by its branched structure, which imparts specific properties to the molecules it is part of. fiveable.me
One of the most significant characteristics of the isobutyl group is its steric bulk. fiveable.me This steric hindrance can influence the reactivity of the parent molecule and the selectivity of chemical reactions. fiveable.me Compared to a linear butyl group, the branched nature of the isobutyl group creates a more compact structure. fiveable.me This can affect the physical properties of a compound, such as its boiling point and solubility. fiveable.me The presence of an isobutyl substituent is common in a variety of organic compounds, including natural products, fragrances, and pharmaceuticals. fiveable.me In chemical nomenclature, the prefix "iso" is used in alphabetical ordering when naming compounds. uiuc.edu
Historical Context of 3-Isobutylpyridine Research Trajectory
This compound, also known as 3-(2-methylpropyl)pyridine, is a substituted pyridine that has found utility as a chemical intermediate and a subject of study in organic synthesis. lookchem.com Early research efforts focused on its synthesis and fundamental reactivity. For instance, a 1969 study detailed the preparation of this compound and its subsequent use to synthesize derivatives like 3-isobutyl-4-ethylpyridine and various cyanated analogs through reactions with its N-oxide form. cas.cz Another synthetic approach involves starting from 3-picoline to prepare this compound, which then serves as a precursor for alkaloids like stenusine. researchgate.net
More contemporary research has shifted towards exploring the selective functionalization of the C-H bonds within the this compound molecule. C(sp³)–H functionalization reactions are highly sought after for their ability to build molecular complexity from simple starting materials. nih.gov Recent studies have investigated the radical chlorination of this compound, noting that the reaction can be directed with high selectivity towards either the heterobenzylic position or the tertiary C-H bond of the isobutyl group by choosing the appropriate reaction conditions, such as the presence of a base or an acid. nih.gov This highlights the compound's role as a model substrate for developing new synthetic methodologies. lookchem.com Furthermore, this compound is listed as a suitable 3-substituted pyridine in patent literature for applications such as stereoselective reduction reactions, underscoring its relevance in modern synthetic chemistry. google.com It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14159-61-6 | lookchem.comsigmaaldrich.com |
| Molecular Formula | C₉H₁₃N | lookchem.comscbt.com |
| Molecular Weight | 135.21 g/mol | lookchem.comscbt.com |
| Boiling Point | 198.6 °C at 760 mmHg | lookchem.com |
| Flash Point | 67.2 °C | lookchem.com |
| Density | 0.909 g/cm³ | lookchem.com |
| Vapor Pressure | 0.503 mmHg at 25°C | lookchem.com |
| Refractive Index | 1.48800 to 1.49400 @ 20.00 °C | thegoodscentscompany.com |
| Appearance | Colorless clear liquid | thegoodscentscompany.com |
| Solubility | Soluble in alcohol. Water solubility: 7813 mg/L @ 25 °C (estimated). | thegoodscentscompany.com |
Table 2: Selected Research Findings Involving this compound
| Research Area | Finding | Significance | Reference(s) |
| Alkaloid Synthesis | Used as a starting material, prepared from 3-picoline, for the synthesis of stenusine and norstenusine. | Demonstrates its utility as a building block for natural product synthesis. | researchgate.net |
| Derivative Synthesis | Preparation of 3-isobutyl-4-ethylpyridine and cyano-substituted 3-isobutylpyridines from this compound 1-oxide. | Early example of the reactivity and functionalization of the this compound core. | cas.cz |
| C-H Functionalization | Selective radical chlorination at either the heterobenzylic C-H or tertiary C-H bond by altering reaction conditions (base vs. acid). | Provides a modern method for late-stage functionalization and diversification of pyridine derivatives. | nih.gov |
| Chemical Intermediate | Utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. | Highlights its industrial and research relevance as a versatile chemical precursor. | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(2)6-9-4-3-5-10-7-9/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGXTCKEZCCZOP-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065716 | |
| Record name | 3-Isobutylpyridine | |
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Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sharp penetrating aromatic aroma | |
| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
68.00 to 69.00 °C. @ 8.00 mm Hg | |
| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037287 | |
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Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.898-0.904 | |
| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1311/ | |
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CAS No. |
14159-61-6 | |
| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Isobutyl pyridine | |
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| Record name | Pyridine, 3-(2-methylpropyl)- | |
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| Record name | 3-Isobutylpyridine | |
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| Record name | 3-isobutylpyridine | |
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| Record name | 3-ISOBUTYL PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 3-(2-Methylpropyl)pyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037287 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 3 Isobutylpyridine and Analogous Structures
Direct Alkylation Approaches to 3-Isobutylpyridine
Direct alkylation methods offer a straightforward approach to introduce an isobutyl group onto a pre-existing pyridine (B92270) scaffold. These methods vary in their regioselectivity and the nature of the starting pyridine derivative.
Alkylation of Pyridine Derivatives with Isobutyl Moieties
The direct introduction of an isobutyl group onto the pyridine ring can be challenging due to the electron-deficient nature of the ring, which makes it susceptible to nucleophilic attack rather than electrophilic substitution. However, specific strategies have been developed to achieve this transformation. One such method involves the reaction of a suitable pyridine precursor with an isobutyl-containing reagent. For instance, the synthesis of 3-chloro-2-isobutylpyridine (B8810566) has been accomplished through the reaction of 3-chloro-2-iodopyridine (B156357) with isobutylboronic acid. This palladium-catalyzed cross-coupling reaction, conducted in the presence of potassium carbonate and silver(I) oxide, yields the desired product. chemicalbook.com
Vicarious Nucleophilic Substitution in Nitropyridine Systems
Vicarious Nucleophilic Substitution (VNS) presents a powerful tool for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. iust.ac.iracs.orgnih.govresearchgate.netacs.orgresearchgate.net This methodology allows for the introduction of a carbanion, including an isobutyl group, onto the pyridine ring, typically at a position ortho or para to the nitro group. The reaction proceeds through the addition of a nucleophile bearing a leaving group to the nitroarene, forming a Meisenheimer-type adduct. acs.orgnih.govresearchgate.netacs.orgresearchgate.net Subsequent base-induced β-elimination of the leaving group and a proton from the ring restores aromaticity and yields the alkylated nitropyridine. acs.orgnih.govresearchgate.netacs.orgresearchgate.net
Electrophilic 3-nitropyridines have been shown to react efficiently with alkyl phenyl sulfones and neopentyl alkanesulfonates to introduce various alkyl groups, including isobutyl. acs.org The reaction is sensitive to steric hindrance; for example, the reaction of 3-nitropyridine (B142982) with an isopropyl carbanion precursor failed to yield the alkylated product, instead forming a stable N-protonated Meisenheimer-type adduct. acs.orgresearchgate.net This highlights the importance of the steric profile of the incoming nucleophile in the success of the VNS reaction. In some cases, minor isomers with the alkyl group at different positions on the ring are also formed. acs.org The resulting alkylated nitropyridines can be further transformed, for instance, by reduction of the nitro group. acs.org
Table 1: Vicarious Nucleophilic Substitution of 3-Nitropyridines
| Starting Nitropyridine | Alkylating Agent | Product | Yield (%) | Reference |
| 3-Nitropyridine | Isobutyl phenyl sulfone | 4-Isobutyl-3-nitropyridine | 97 (recovered starting material) | nih.gov |
| 3-Nitropyridine | Isopropyl phenyl sulfone | N-protonated Meisenheimer adduct | 43 | acs.org |
Side-Chain Alkylation of Picolines
An alternative strategy for synthesizing this compound involves the alkylation of the methyl group of 3-picoline (3-methylpyridine). researchgate.netlookchem.comacs.orgresearchgate.netresearchgate.net This approach circumvents the direct functionalization of the pyridine ring. The reaction of 3-picoline with sodium amide in liquid ammonia (B1221849), followed by treatment with isopropyl bromide, has been reported to yield this compound. acs.org Another reported method involves the reaction of 3-picoline with NaNH2 and an alkyl chloride or bromide. lookchem.com While 2- and 4-picoline readily undergo side-chain alkylation, 3-picoline is known to react with more difficulty. researchgate.net Phase-transfer catalysis has been employed for the alkylation of N-methylpyridinium iodides at the 2 and 4 positions, but this technique was unsuccessful for the alkylation of 3-methylpyridine. rsc.org
Multi-Component Reactions for Isobutylpyridine Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecular scaffolds, including the isobutylpyridine core, in a single synthetic operation. vulcanchem.comrsc.orgrsc.orggoogle.comwikipedia.orgthermofisher.com The Hantzsch pyridine synthesis is a classic example of an MCR that can be adapted to produce substituted pyridines. google.comwikipedia.orgthermofisher.comnih.gov This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.org
For the synthesis of isobutyl-substituted pyridines, an aldehyde containing the isobutyl group can be employed. For example, the Hantzsch synthesis using an appropriate aldehyde, t-butyl acetoacetate, and ammonium hydroxide (B78521) can lead to the formation of dihydropyridine (B1217469) intermediates which are subsequently oxidized to the corresponding pyridine. nih.gov This methodology has been utilized to prepare various para-substituted pyridine diols, including an isobutyl-substituted analog. nih.gov
Table 2: Hantzsch Pyridine Synthesis for Isobutyl-Substituted Pyridines
| Aldehyde | β-Ketoester | Nitrogen Source | Key Intermediate | Final Product Type | Reference |
| Isovaleraldehyde | Ethyl acetoacetate | Ammonium acetate | 1,4-Dihydropyridine | 3,5-Dicarboethoxy-2,6-dimethyl-4-isobutylpyridine | google.com |
| Corresponding aldehyde | t-Butyl acetoacetate | Ammonium hydroxide | Diol | para-Isobutyl-substituted pyridine diol | nih.gov |
Reductive Pathways to Isobutylpyridines and Piperidines
Reduction of the pyridine ring provides a route to both saturated (piperidine) and partially saturated pyridine derivatives. This transformation is crucial for accessing a wider range of structurally diverse compounds.
Catalytic Hydrogenation of Pyridine Rings
The catalytic hydrogenation of substituted pyridines is a common method for the synthesis of the corresponding piperidines. dicp.ac.cnasianpubs.orgrsc.orgunimi.itrsc.orggoogle.comgoogleapis.com This process typically requires a catalyst, such as platinum(IV) oxide (PtO2) or palladium on carbon (Pd/C), and a hydrogen source, often under pressure. dicp.ac.cnasianpubs.orggoogle.com The hydrogenation is usually performed in an acidic medium, such as acetic acid, which activates the pyridine ring towards reduction and prevents catalyst poisoning by the resulting piperidine (B6355638). dicp.ac.cnasianpubs.org
The hydrogenation of this compound would yield 3-isobutylpiperidine. The conditions for such reactions can be optimized, with catalysts like PtO2 and rhodium compounds showing high efficacy under various pressures and temperatures. asianpubs.orgrsc.org For instance, substituted pyridines have been successfully hydrogenated using PtO2 in glacial acetic acid at room temperature under 50 to 70 bar of hydrogen pressure. asianpubs.org Rhodium oxide (Rh2O3) has also been reported as an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions. rsc.org The choice of catalyst and reaction conditions can be critical, as some substitutions on the pyridine ring can hinder the reaction. dicp.ac.cn
Table 3: Catalytic Hydrogenation of Substituted Pyridines
| Substrate | Catalyst | Solvent | Conditions | Product | Reference |
| Substituted Pyridines | PtO2 | Acetic Acid | H2 (50-70 bar), RT, 6-10 h | Substituted Piperidines | asianpubs.org |
| 3-Methylpyridine | PtO2 | Acetic Acid | H2 (100 bar) | (S)-3-Methylpiperidine (in the presence of a chiral auxiliary) | dicp.ac.cn |
| Functionalized Pyridines | Rh2O3 | TFE | H2 (5 bar), 40 °C, 4 h | Functionalized Piperidines | rsc.org |
| 3-Substituted Pyridinium Salts | Rh-JosiPhos | - | - | 3-Substituted Piperidines | unimi.it |
Asymmetric Synthesis of Chiral Piperidine Derivatives
The synthesis of enantiomerically enriched piperidine scaffolds is a significant focus in medicinal chemistry due to their prevalence in pharmaceuticals. While a universally applicable method for producing chiral 3-substituted piperidines has been elusive, recent advancements in catalysis have provided powerful new strategies. One such strategy is the rhodium-catalyzed asymmetric synthesis, which allows for the creation of enantioenriched 3-substituted piperidines from pyridine precursors. nih.govsnnu.edu.cn
This methodology involves a three-step process that begins with the partial reduction of the pyridine ring. nih.govsnnu.edu.cn This is followed by a key step: a Rh-catalyzed asymmetric reductive Heck reaction. In this step, a variety of boronic acids can be coupled with a phenyl pyridine-1(2H)-carboxylate intermediate. nih.govsnnu.edu.cn This reaction proceeds with high yield and excellent enantioselectivity, tolerating a wide range of functional groups. The final step is a subsequent reduction to yield the desired 3-substituted piperidine. nih.govsnnu.edu.cn
This approach provides a pathway to a diverse library of enantioenriched 3-piperidines. Although not explicitly demonstrated for this compound, the method's broad substrate scope suggests its potential applicability for the synthesis of chiral 3-isobutylpiperidine. The general transformation is depicted below:
Table 1: Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines
| Step | Description | Key Features |
| 1 | Partial Reduction of Pyridine | Activates the pyridine ring for subsequent functionalization. |
| 2 | Rh-catalyzed Asymmetric Carbometalation | Couples the activated pyridine with a boronic acid, creating the C-C bond at the 3-position with high enantioselectivity. nih.govsnnu.edu.cn |
| 3 | Reduction | Saturates the ring to form the final piperidine structure. nih.govsnnu.edu.cn |
Photochemical Approaches to Isobutylpyridine-Containing Heterocycles
Photochemistry offers unique pathways for the synthesis of complex molecular architectures that are often inaccessible through traditional thermal reactions. The irradiation of pyridines can lead to the formation of their "Dewar" isomers, which are strained, bicyclic structures. nottingham.ac.ukarkat-usa.org These Dewar pyridines can then be used as intermediates in the synthesis of other heterocyclic systems. nottingham.ac.uk
The general principle involves a 4π electrocyclization of the pyridine ring upon photoirradiation. nottingham.ac.uk For substituted pyridines, this can lead to a mixture of interconverting photoisomers. arkat-usa.org For example, irradiation of monosubstituted pyridines in the vapor phase can yield a triad (B1167595) of interconverting compounds. arkat-usa.org This process involves photo-ring closure to a Dewar-like intermediate, followed by nitrogen migration and rearomatization. arkat-usa.org
While the photochemical behavior of this compound itself is not extensively detailed in the available literature, the principles established for other substituted pyridines provide a framework for predicting its reactivity. The formation of a Dewar isomer of this compound could serve as a "masked" diene, which could then undergo further transformations. nottingham.ac.uk The stability of these Dewar isomers is a critical factor, with some being highly reactive and others isolable. nottingham.ac.ukarkat-usa.org
Table 2: Photochemical Isomerization of Substituted Pyridines
| Starting Material | Conditions | Intermediate | Product Type |
| Substituted Pyridine | Photoirradiation (e.g., 254 nm) | Dewar Pyridine | Isomeric Pyridines |
Chemoenzymatic Synthetic Strategies for Isobutylpyridine Derivatives
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical synthesis to create efficient and environmentally benign routes to target molecules. This approach is particularly valuable for the synthesis of chiral compounds.
A highly efficient chemoenzymatic strategy has been developed for the preparation of (R)-3-(2-methylbutyl) pyridine, a close and structurally similar analogue of this compound. researchgate.net This method addresses the challenges associated with the difficult preparation of such chiral 3-alkylpyridines. researchgate.net The synthesis of stenusine and norstenusine, alkaloids containing a chiral piperidine core, has also been achieved using a chemoenzymatic approach, highlighting the power of this strategy for creating complex, stereochemically pure molecules. researchgate.netlookchem.com These syntheses often employ lipases or other hydrolases for kinetic resolution or asymmetric acylation steps.
Reaction Mechanisms and Chemical Transformations Involving 3 Isobutylpyridine
Mechanistic Studies of Alkylation Reactions
Alkylation of the pyridine (B92270) ring, particularly in derivatives like 3-isobutylpyridine, is influenced by the electron-donating nature of the alkyl group. However, the inherent electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, especially when activated. Mechanistic pathways often involve the formation of charged intermediates.
In the context of nucleophilic aromatic substitution (SNAr), the formation of a Meisenheimer adduct is a key mechanistic step. wikipedia.orgiupac.org This intermediate is a negatively charged cyclohexadienyl species that results from the attack of a nucleophile on the aromatic ring. libretexts.org For pyridine derivatives, particularly those bearing electron-withdrawing groups, these adducts can be significant intermediates. For instance, in the reaction of 3-nitropyridine (B142982) with sulfonyl-stabilized carbanions, a Meisenheimer-type adduct is formed. acs.org
Stereochemical and electronic factors play a critical role in dictating the pathways of reactions involving this compound. The steric bulk of the isobutyl group at the 3-position can influence the regioselectivity of nucleophilic attack on the pyridine ring.
In reactions analogous to the vicarious nucleophilic substitution (VNS) of nitropyridines, steric hindrance significantly impacts the reaction's progress. For example, the reaction of 3-nitropyridine with the secondary carbanion of isopropyl phenyl sulfone fails to produce the alkylated product and instead isolates the Meisenheimer-type adduct. acs.org This is attributed to steric hindrance preventing the β-elimination step that would follow adduct formation. A similar steric influence from the isobutyl group in this compound would be expected to affect the approach of nucleophiles and the stability of potential intermediates.
Electronically, the isobutyl group is an electron-donating group, which deactivates the pyridine ring towards nucleophilic attack compared to pyridines substituted with electron-withdrawing groups. However, it can influence the position of electrophilic attack if the pyridine nitrogen is first coordinated to an electrophile or oxidized. The interplay between these steric and electronic properties governs the feasibility and outcome of specific reaction pathways. nih.gov
C-H Functionalization Strategies for Isobutylpyridines
Direct functionalization of C(sp³)–H bonds represents a powerful and efficient strategy in modern organic synthesis. nih.govresearchgate.net For alkylpyridines, this approach offers a way to modify the alkyl side chain without pre-functionalization. Recent advancements have enabled the site-selective functionalization of the isobutyl group in this compound.
A significant challenge in the C-H functionalization of 3-alkylpyridines is achieving selectivity, as the alkyl positions at C2 and C4 are electronically activated (resonant), while the C3 position is not. nih.govresearchgate.netresearcher.life A recently developed photochemical radical chain approach has overcome this challenge, enabling the selective chlorination of the non-resonant heterobenzylic C–H bond in this compound. nih.gov
This method shows remarkable site-selectivity. In the case of this compound, which possesses both a heterobenzylic C-H bond (adjacent to the pyridine ring) and a tertiary C-H bond, the reaction conditions can be tuned to favor chlorination at the desired position. Using specific N-chloroamide reagents, high selectivity for the heterobenzylic position over the tertiary position can be achieved. nih.gov Furthermore, a complete switch in selectivity to the tertiary C-H position can be induced by replacing the base with an acid like trifluoroacetic acid (TFAH), which protonates the pyridine nitrogen and alters the electronic landscape of the molecule. nih.gov
| Chlorinating Reagent | Additive | Regioselectivity Ratio (Heterobenzylic : Tertiary) |
|---|---|---|
| N-Chloro-N-fluorosulfonyl-2,2,6,6-tetramethylpiperidine (F) | Cs₂CO₃ (Base) | 6:1 |
| N-Chloro-N-fluorosulfonyl-2,6-diisopropylaniline (G) | Cs₂CO₃ (Base) | 13:1 |
| N-Chloro-N-fluorosulfonyl-2,6-diisopropylaniline (G) | TFAH (Acid) | Complete selectivity for 3° C-H |
The selective chlorination of the heterobenzylic C-H bond in this compound proceeds through a radical chain mechanism. nih.govnih.gov Radical reactions typically involve three stages: initiation, propagation, and termination. libretexts.org In this specific photochemical process, initiation likely involves the generation of a radical species from the N-chloroamide reagent upon exposure to light.
The propagation phase constitutes the main productive cycle. libretexts.org A chain-carrying radical abstracts a hydrogen atom from the heterobenzylic position of the this compound, forming a carbon-centered radical. This radical then reacts with the N-chloroamide chlorinating agent to form the chlorinated product and regenerate the chain-carrying radical, which can then participate in another cycle. nih.govnih.gov This radical chain process is highly efficient and allows for the functionalization to occur under mild conditions. researchgate.net
The heterobenzylic chlorides produced from the C-H chlorination of this compound are valuable synthetic intermediates. nih.gov They are amenable to nucleophilic displacement reactions, which allows for the introduction of a wide variety of functional groups at the heterobenzylic position. This two-step sequence of C-H chlorination followed by nucleophilic substitution provides a powerful platform for the rapid diversification of the this compound scaffold. nih.gov
In these SN2-type reactions, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond. nih.gov This strategy enables efficient C-H cross-coupling with diverse partners, including aliphatic amines and various azoles, significantly expanding the chemical space accessible from this compound. nih.govresearchgate.net
Derivatization Reactions of the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic center and a weak base. This reactivity allows for a variety of derivatization reactions directly involving the nitrogen atom, primarily N-oxidation and N-alkylation (quaternization). researchgate.net These transformations alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.
N-Oxidation
The nitrogen atom in this compound can be readily oxidized to form this compound N-oxide. researchgate.net This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in acetic acid, or sodium percarbonate. researchgate.netchemspider.comthegoodscentscompany.com The reaction involves the direct transfer of an oxygen atom to the nitrogen, resulting in a stable, dipolar species. chemspider.comnorthwestern.edu
The formation of the N-oxide has significant consequences for the reactivity of the pyridine ring. The oxygen atom can donate electron density back into the ring through resonance, which increases the electron density at the C2 (ortho) and C4 (para) positions. This makes the N-oxide more susceptible to electrophilic substitution at these positions compared to the parent pyridine. rsc.org Conversely, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack. rsc.org The N-oxide can be deoxygenated to regenerate the parent pyridine using reducing agents like trivalent phosphorus compounds. rsc.org
| Oxidizing Agent | Typical Reaction Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | In glacial acetic acid | chemspider.comrsc.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | In a chlorinated solvent (e.g., CH₂Cl₂) | chemspider.com |
| Peroxybenzoic acid | In an inert solvent | northwestern.edu |
| Sodium Percarbonate | With a rhenium-based catalyst | thegoodscentscompany.com |
Quaternization (Menschutkin Reaction)
As a tertiary amine, the nitrogen atom of this compound can act as a nucleophile and react with alkyl halides to form a quaternary ammonium (B1175870) salt. uni.luresearchgate.net This SN2 reaction is known as the Menschutkin reaction. uni.luresearchgate.net The reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond. researchgate.net
The product, a 1-alkyl-3-isobutylpyridinium salt, carries a permanent positive charge on the nitrogen atom. This positive charge significantly deactivates the pyridine ring towards electrophilic substitution but increases its reactivity towards nucleophilic attack. researchgate.net The rate of the Menschutkin reaction is influenced by several factors, including the nature of the alkyl halide (iodides > bromides > chlorides), the solvent polarity, and steric hindrance around the nitrogen atom. uni.lunih.gov
| Pyridine Derivative | Alkylating Agent | Product | Reference |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | 1-Methyl-3-isobutylpyridinium iodide | uni.lu |
| This compound | Benzyl Bromide (C₆H₅CH₂Br) | 1-Benzyl-3-isobutylpyridinium bromide | uni.lu |
| This compound | Ethyl Bromoacetate (BrCH₂CO₂Et) | 1-(Ethoxycarbonylmethyl)-3-isobutylpyridinium bromide | uni.lu |
Dimerization and Intermolecular Coupling Reactions
While specific studies on the dimerization and intermolecular coupling of this compound are not prevalent in the surveyed literature, the general reactivity of pyridine derivatives provides a basis for predicting potential transformations. These reactions typically involve the formation of carbon-carbon bonds between two pyridine units, leading to bipyridine structures, which are valuable ligands in coordination chemistry. nih.gov
Dehydrogenative Dimerization
One of the most direct methods for synthesizing bipyridines is the palladium-catalyzed dehydrogenative dimerization of pyridines. nih.gov This type of reaction involves the C-H activation of two pyridine molecules, followed by their coupling to form a bipyridine and a reduced palladium species, which is then re-oxidized to complete the catalytic cycle. For 3-substituted pyridines like this compound, this coupling could theoretically occur at various positions, but often shows selectivity for the 2,2'-linkage due to electronic and steric factors. The presence of the isobutyl group at the 3-position would likely influence the regioselectivity of the C-H activation and subsequent coupling.
A hypothetical dehydrogenative dimerization of this compound could yield a mixture of bipyridine isomers, with the formation of 2,2'-bis(this compound) being a plausible outcome. Such a reaction would likely require a palladium catalyst (e.g., palladium acetate) and an oxidant. nih.gov
Reductive Coupling
Electrochemical or chemical reduction of pyridines can generate radical anions that can subsequently dimerize. Electroreductive methods have been used for C-H functionalization of pyridine derivatives. While often used for deuteration or other substitutions, under certain conditions, such reductive processes could potentially lead to the formation of dimeric species. The coupling would likely result in the formation of dihydrobipyridine intermediates, which could then be aromatized to the corresponding bipyridine. The regioselectivity of such a coupling would depend heavily on the reaction conditions and the distribution of spin density in the radical anion intermediate of this compound.
| Reaction Type | General Reagents/Catalysts | Potential Product from this compound | Reference |
|---|---|---|---|
| Palladium-Catalyzed Dehydrogenative Coupling | Pd(OAc)₂, oxidant (e.g., Ag₂CO₃) | Isobutyl-substituted bipyridines (e.g., 2,2'- or 4,4'-isomers) | nih.gov |
| Electrochemical Reductive Coupling | Electrochemical cell, supporting electrolyte | Dihydrobipyridine derivatives, followed by oxidation to bipyridines |
Advanced Computational Chemistry and Modeling of this compound Systems
Computational chemistry provides powerful tools to investigate the intricate details of molecular systems, offering insights that complement and guide experimental work. For this compound, a heterocyclic aromatic compound, these methods can elucidate its electronic structure, conformational dynamics, and reactivity. This article explores the application of advanced computational techniques to understand the chemical behavior of this compound at a molecular level.
Advanced Computational Chemistry and Modeling of 3 Isobutylpyridine Systems
Density Functional Theory (DFT) Investigations of Reaction Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular energies and properties. For 3-isobutylpyridine, DFT is instrumental in mapping the energetic landscapes of chemical reactions. researchgate.netmdpi.com By calculating the energies of reactants, products, and transition states, researchers can determine key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea). mdpi.comnih.gov These calculations are vital for predicting reaction feasibility, spontaneity, and rates. For instance, in reactions like the Vicarious Nucleophilic Substitution (VNS) on related nitropyridine systems, DFT has been used to rationalize product distributions by evaluating the energies of various intermediates and transition states. researchgate.netacs.org
The choice of functional and basis set is critical for obtaining accurate results. Hybrid functionals like B3LYP are often employed for their balance of accuracy and computational cost in studying organic molecules. dergipark.org.trbohrium.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for simulating reactions in solution, as the solvent can significantly alter the energetics. dergipark.org.trrsc.org
Table 1: Illustrative DFT-Calculated Thermodynamic Data for a Hypothetical Reaction of this compound
| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State 1 | +25.3 | +24.9 | +35.1 |
| Intermediate | -5.7 | -5.5 | +2.1 |
| Transition State 2 | +15.8 | +15.5 | +24.3 |
| Products | -18.2 | -18.6 | -10.5 |
Note: This table presents hypothetical data for the reaction: this compound + Electrophile -> Product. Calculations are illustrative of those performed using a functional like B3LYP with a 6-311++G(d,p) basis set, including a PCM solvent model.
A complete understanding of a reaction mechanism requires the characterization of transient species, namely reaction intermediates and transition states. DFT calculations are pivotal in elucidating the geometries and electronic structures of these short-lived species. nottingham.ac.uk For reactions involving this compound, such as alkylation or functionalization, DFT can model the formation of intermediates like Meisenheimer-type adducts, which are known to occur in nucleophilic aromatic substitutions of pyridine (B92270) rings. researchgate.netacs.org
Transition state (TS) optimization is a key computational task that locates the saddle point on the potential energy surface connecting reactants and products. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. figshare.com The energy of the TS relative to the reactants defines the activation barrier, a critical factor in reaction kinetics. Studies on related pyridine systems have shown that steric hindrance, for instance from an alkyl group, can significantly raise the energy of a transition state, thereby impeding a particular reaction pathway. researchgate.netacs.org This is particularly relevant for this compound, where the bulky isobutyl group can influence the approach of reactants and the stability of transition states.
Table 2: Hypothetical Geometric and Energetic Parameters for a Transition State in a this compound Reaction
| Parameter | Value | Description |
| Imaginary Frequency | -354 cm⁻¹ | Confirms the structure as a first-order saddle point (transition state). |
| Activation Energy (Ea) | 22.5 kcal/mol | Energy barrier for the reaction step. |
| Key Bond Distance (Forming) | 2.15 Å | The length of the partially formed bond in the TS. |
| Key Bond Distance (Breaking) | 1.89 Å | The length of the partially broken bond in the TS. |
Note: Data are illustrative for a hypothetical nucleophilic addition to the this compound ring, calculated at the B3LYP/6-31G(d) level of theory.
The reactivity of a molecule is fundamentally governed by its electronic structure. DFT and other quantum chemical methods provide detailed pictures of electron distribution and orbital interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common starting point. nottingham.ac.ukkyoto-u.ac.jp For this compound, the energy and location of the HOMO indicate its nucleophilic character (the pyridine nitrogen lone pair), while the LUMO reveals the most likely sites for nucleophilic attack on the pyridine ring. ias.ac.inresearchgate.net The HOMO-LUMO energy gap is a useful indicator of chemical reactivity and stability. researchgate.net
For a more quantitative understanding of orbital interactions, Natural Bond Orbital (NBO) analysis is frequently employed. bohrium.comresearchgate.net NBO analysis transforms the complex calculated wave function into a localized picture of chemical bonds and lone pairs. It can quantify stabilizing interactions, such as hyperconjugation, which involves electron donation from an occupied bonding or lone-pair orbital to an unoccupied antibonding orbital. aip.org For example, an NBO analysis of a this compound complex could quantify the charge transfer from the nitrogen lone pair (n) to the antibonding orbital (σ) of an interacting species, providing insight into the strength of the interaction. rsc.org
Table 3: Illustrative Natural Bond Orbital (NBO) Analysis for an Interaction with this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N₅ | σ (C₁-H) | 5.8 | Hydrogen Bond (N···H-C) |
| σ (C₂-H) | σ* (C₃-C₄) | 2.1 | Intramolecular Hyperconjugation |
| σ (C₇-H) | σ* (C₆-N₅) | 1.5 | Intramolecular Hyperconjugation |
Note: This table shows hypothetical second-order perturbation theory analysis of the Fock matrix in the NBO basis for this compound interacting with a hypothetical partner. E(2) estimates the stabilization energy of the i -> j interaction. LP denotes a lone pair.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to explore the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve over time. nih.gov For this compound, the flexible isobutyl side chain can adopt various conformations, and MD simulations are ideal for exploring this conformational landscape and identifying the most stable rotamers. nih.gov
MD is also exceptionally powerful for studying intermolecular interactions in condensed phases. uni-regensburg.de By simulating this compound in a solvent box (e.g., water or an organic solvent), one can analyze the structure of the solvation shell, the dynamics of solvent exchange, and the nature of solute-solvent interactions like hydrogen bonding. nih.gov Key metrics derived from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize the local structure around specific atoms. nih.gov These simulations are crucial for understanding how the environment influences the molecule's behavior.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental descriptors that correlate with and predict chemical reactivity. dergipark.org.trresearchgate.net For substituted pyridines, DFT calculations can determine a range of electronic properties that act as reactivity indices. ias.ac.in The distribution of electrostatic potential (ESP) on the molecular surface, for example, visually identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. nih.govbohrium.commdpi.com In this compound, the most negative ESP is expected around the nitrogen atom, confirming it as the primary site for protonation and electrophilic attack.
Global reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of reactivity. researchgate.net These include electronic chemical potential, hardness, softness, and the electrophilicity index. dergipark.org.tr Such parameters are valuable in comparing the reactivity of a series of related compounds. For instance, the isobutyl group, being an electron-donating group, is expected to increase the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. ias.ac.in These computational tools allow for the in silico screening of derivatives to predict their chemical behavior before undertaking laboratory synthesis. nih.gov
Computational Analysis of Hydrogen Bonding Networks and Proton Transfer
The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor, a property that is central to its chemistry and its interactions in biological systems. pnas.orgrsc.org Computational methods can provide detailed insights into the hydrogen bonds formed by this compound. DFT calculations can accurately determine the geometry (bond lengths and angles) and binding energy of hydrogen-bonded complexes, for example, between the pyridine nitrogen and a proton donor like water or an alcohol. aip.orgdigitellinc.comresearchgate.net
Furthermore, these methods are essential for studying proton transfer (PT) reactions, a fundamental process in chemistry and biology. mdpi.comacs.org By mapping the potential energy surface, computational chemists can distinguish between a simple hydrogen-bonded complex and a proton-transferred ion pair. rsc.orgdigitellinc.com The calculations can determine the energy barrier for proton transfer and how it is affected by the environment, such as the polarity of the solvent. digitellinc.comnih.gov For instance, a polar solvent can stabilize the resulting ion pair, favoring complete proton transfer from a sufficiently strong acid to the pyridine nitrogen. rsc.orgmdpi.com These studies are critical for understanding acid-base chemistry and catalytic cycles where proton shuttling is involved. acs.orgacs.org
Compound Index
| Compound Name |
| This compound |
| Pyridine |
| Water |
| Alcohol |
| Nitropyridine |
| 3-Acetamido-4-isobutylpyridine |
| 3-fluoropyridine |
| 3,5-difluororpyridine |
| pentafluoropyridine |
| 2,6-difluororpyridine |
| Pyridine-HCl |
| Pyridine-HBr |
| 3,4-diaminopyridine |
| 2,6-dichloro-4-nitrophenol |
Biological Activity and Pharmacological Potential of 3 Isobutylpyridine Derivatives
Antimicrobial and Antifungal Activity Assessment
Derivatives of pyridine (B92270) and its fused heterocyclic systems, such as imidazo[4,5-b]pyridines, have garnered significant interest in medicinal chemistry due to their structural similarity to naturally occurring purines. irb.hr This has spurred research into their potential as antimicrobial and antifungal agents. irb.hrmdpi.com
Studies have shown that certain imidazo[4,5-b]pyridine derivatives exhibit promising antimicrobial and antifungal activities. irb.hrmdpi.com For instance, a series of novel 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives were evaluated for their antimicrobial activity against common pathogenic bacteria. nih.gov Significant activity was observed, with Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive) being the most susceptible. nih.gov The most potent compounds generally featured a phenyl ring with an electron-withdrawing group at the C-4 position. nih.gov
In another study, novel pyridine derivatives containing oxime esters were synthesized and evaluated for their antifungal activity against plant pathogens S. sclerotiorum and B. cinerea. researchgate.net Specifically, O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime and O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime demonstrated strong antifungal activity against S. sclerotiorum. researchgate.net
However, not all pyridine derivatives display such activity. A study on 2-alkyl-5-(hydroxymethyl)pyridine-3,4-diols, including the 2-isobutyl derivative, found them to be inactive against a panel of microalgae, fungi, and bacteria in an agar (B569324) diffusion test. znaturforsch.comgwdguser.de
The following table summarizes the antimicrobial and antifungal activities of selected pyridine derivatives.
| Compound/Derivative Class | Target Organism(s) | Activity/Observation |
| Imidazo[4,5-b]pyridine derivatives | Bacteria, Fungi | Promising antimicrobial and antifungal activities. irb.hrmdpi.com |
| 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives | E. coli, P. aeruginosa, S. aureus | Significant antibacterial activity (MIC = 32, 64 μg/ml). nih.gov |
| O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime | S. sclerotiorum | Strong antifungal activity (EC50 = 5.07 μg/mL). researchgate.net |
| O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime | S. sclerotiorum | Strong antifungal activity (EC50 = 4.81 μg/mL). researchgate.net |
| 2-Alkyl-5-(hydroxymethyl)pyridine-3,4-diols | Microalgae, Mucor miehei, Candida albicans, S. aureus, B. subtilis, E. coli, S. viridochromogenes | Inactive at 40 µ g/paper disk. znaturforsch.com |
Antitumor and Antiviral Properties
The structural analogy of imidazopyridine derivatives to purines has also driven investigations into their potential as antitumor and antiviral agents. irb.hrnih.gov
Antitumor Activity:
Imidazo[4,5-b]pyridine derivatives have shown potential as antitumor agents. irb.hrmdpi.com The indolin-2-one scaffold, which can be considered a related structure, is a key feature of sunitinib, a marketed drug for treating renal cell carcinoma and gastrointestinal stromal tumors. nih.gov Research on indolin-2-one analogs focuses on modifying the scaffold to enhance anticancer activity and other pharmacological properties. nih.gov Structure-activity relationship studies have indicated that the indolin-2-one core is crucial for inhibiting vascular endothelial growth factor receptors (VEGFRs), and substitutions at the C-3 position of the oxindole (B195798) ring significantly influence their antiangiogenic and anticancer effects. nih.gov
Antiviral Activity:
Imidazo[4,5-b]pyridines have also been identified as a promising class of compounds for antiviral drug development. irb.hr Research has explored their activity against various viruses. For instance, fused tricyclic derivatives of indoline (B122111) and imidazolidinone have been shown to be potent inhibitors of the Zika virus (ZIKV) and its RNA-dependent RNA polymerase (RdRp). nih.gov Some of these compounds act as selective ZIKV inhibitors, while others exhibit broad-spectrum activity against both ZIKV and Dengue virus (DENV). nih.gov
The following table presents data on the antitumor and antiviral activities of relevant compound classes.
| Compound/Derivative Class | Activity Type | Key Findings |
| Imidazo[4,5-b]pyridine derivatives | Antitumor, Antiviral | Promising activities due to structural similarity to purines. irb.hr |
| Indolin-2-one derivatives | Anticancer | The indolin-2-one core is essential for VEGFR inhibition; C-3 substitutions are critical for activity. nih.gov |
| Fused tricyclic derivatives of indoline and imidazolidinone | Antiviral (ZIKV, DENV) | Potent inhibitors of ZIKV and its RdRp; some show broad-spectrum activity against flaviviruses. nih.gov |
Herbicidal Activity and Proposed Mechanisms of Action
Certain derivatives of 3-isobutylpyridine have demonstrated significant herbicidal activity. Research in this area has focused on understanding the structure-activity relationships and mechanisms of action.
One notable class of herbicidal compounds are the 4-halobutyramide derivatives of 5-amino-2,6-bis(polyfluoroalkyl)-4-isobutylpyridine-3-carboxylate. acs.orgacs.org These compounds exhibited considerably higher herbicidal activity than their non-halogenated counterparts. acs.orgacs.org The enhanced activity of the 4-halobutyramides is thought to be related to their ability to cyclize into a five-membered heterocyclic system. acs.orgacs.org Lewis acid-catalyzed cyclization of these compounds yields cyclic imidates, which are themselves highly active herbicides. acs.orgacs.org
The mechanism of action for some pyridine-based herbicides involves the inhibition of critical plant enzymes. For example, dithiopyr, a pyridine derivative, acts as a mitotic inhibitor, disrupting normal cell division in susceptible plants by inhibiting the formation and function of microtubules. nih.gov Another class of herbicides, the 1-(2,4-dihalo-5-phenoxyphenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1,2,4-triazolin-5(1H)-ones, inhibits the enzyme protoporphyrinogen (B1215707) oxidase. acs.org This leads to the accumulation of a photodynamic toxicant, protoporphyrin IX, resulting in weed control at very low application rates. acs.org
The table below highlights the herbicidal activity of specific pyridine derivatives.
| Compound/Derivative Class | Activity/Mechanism |
| 4-Halobutyramide derivatives of 5-amino-2,6-bis(polyfluoroalkyl)-4-isobutylpyridine-3-carboxylate | High herbicidal activity, likely due to cyclization to form highly active cyclic imidates. acs.orgacs.org |
| Dithiopyr | Mitotic inhibitor; disrupts microtubule formation and function. nih.gov |
| 1-(2,4-Dihalo-5-phenoxyphenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1,2,4-triazolin-5(1H)-ones | Inhibitor of protoporphyrinogen oxidase, leading to the buildup of a photodynamic toxicant. acs.org |
Modulation of Key Biological Pathways
Derivatives of this compound can modulate various biological pathways, leading to their observed pharmacological effects.
Mechanisms of CD4 Down-Modulation
A class of compounds known as cyclotriazadisulfonamides (CADAs), which includes pyridine-fused analogs, has been shown to down-modulate the cell-surface expression of the CD4 protein. nih.gov CD4 is a co-receptor for the T-cell receptor and is also the primary receptor for the human immunodeficiency virus (HIV). By reducing the levels of CD4 on the cell surface, CADA compounds can inhibit HIV entry into host cells. nih.gov
The mechanism of action of CADA involves binding to the signal peptide of the CD4 preprotein. nih.gov This interaction interferes with the co-translational translocation of the protein into the endoplasmic reticulum, ultimately leading to reduced expression of CD4 on the cell surface. nih.gov Structure-activity relationship studies have revealed that increasing the hydrophobicity of the "tail" region of the CADA molecule enhances its CD4 down-modulating potency. For instance, in a series of pyridine-fused CADA analogs with different para-substituents, the potency increased in the order: OH < H < Me < Et < Pr < Bu. nih.gov Branched or cyclic substituents like isobutyl, t-butyl, or phenyl at the para position also resulted in potent compounds. nih.gov
The following table shows the effect of different para-substituents on the CD4 down-modulating potency of pyridine-fused CADA analogs.
| Para-substituent | IC50 for CD4 Down-modulation (μM) |
| OH | 9.3 |
| H | Not specified, but less potent than Me |
| Me | Not specified, but less potent than Et |
| Et | Not specified, but less potent than Pr |
| Pr | Not specified, but less potent than Bu |
| Bu | 0.5 |
| iBu | 0.7 - 1.0 |
| t-Bu | 0.7 - 1.0 |
| Ph | 0.7 - 1.0 |
Antioxidative Potential of Isobutylpyridine-Containing Imidazo[4,5-b]pyridine Derivatives
While the antioxidative potential of many imidazo[4,5-b]pyridine derivatives remains largely unexplored, some studies have begun to investigate this property. irb.hr The structural features of these molecules, such as the presence of electron-donating groups, can contribute to their ability to scavenge free radicals.
In one study, novel imidazo[4,5-b]pyridine derived acrylonitriles were synthesized and their antioxidative potential was evaluated. irb.hrirb.hr The study aimed to understand the influence of various substituents on the antioxidative activity. irb.hrirb.hr The most active derivatives, which showed significantly improved activity compared to the standard antioxidant BHT, were those substituted with an N,N-dimethylamino or N,N-diethylamino group at the para position of a phenyl ring attached to the acrylonitrile (B1666552) moiety. irb.hrirb.hr Computational analysis suggested that the antioxidative properties of these compounds are primarily based on the hydrogen atom transfer mechanism. irb.hrirb.hr This activity can be enhanced by either N-alkylation of the imidazole (B134444) nitrogen or by introducing electron-donating substituents on the distant phenyl ring. irb.hrirb.hr
The table below lists some of the most active imidazo[4,5-b]pyridine derived acrylonitriles with antioxidative potential.
| Compound | Key Substituent(s) |
| Derivative 29 | N,N-(CH3)2 group |
| Derivatives 24, 30, 32, 34 | N,N-(CH2CH3)2 group at the para position of the phenyl ring |
Structure-Activity Relationship (SAR) Studies in Isobutylpyridine Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For isobutylpyridine analogues, SAR studies have provided valuable insights into the structural requirements for their antimicrobial, herbicidal, and other pharmacological activities.
Antimicrobial and Antifungal Activity:
In the case of 3,4-dihydropyrimidine-2(1H)-one derivatives, SAR studies revealed that the presence of a phenyl ring with an electron-withdrawing substituent at the C-4 position was generally associated with higher antifungal activity. nih.gov For antibacterial activity, potent compounds were found among both C-5 aryl carboxamide and C-5 alkyl carboxylate ester derivatives. nih.gov Methylation of the N-1 position did not appear to play a significant role in the antibacterial activity. nih.gov
Herbicidal Activity:
For the herbicidal 5-amino-2,6-bis(polyfluoroalkyl)-4-isobutylpyridine-3-carboxylates, the introduction of a 4-halobutyramide side chain was found to be critical for high activity, likely due to its ability to cyclize to a more active form. acs.orgacs.org
Antioxidative Potential:
In the study of imidazo[4,5-b]pyridine derived acrylonitriles, SAR analysis highlighted the importance of electron-donating groups. irb.hrirb.hr The introduction of N,N-dialkylamino groups on a distal phenyl ring and N-alkylation of the imidazole nitrogen were identified as key strategies for enhancing antioxidative potential. irb.hrirb.hr
The following table summarizes key SAR findings for isobutylpyridine analogues.
| Activity | Key Structural Feature for Enhanced Activity |
| Antifungal | Electron-withdrawing group on the C-4 phenyl ring of DHPMs. nih.gov |
| Herbicidal | 4-halobutyramide side chain on the pyridine ring. acs.orgacs.org |
| Antioxidative | N,N-dialkylamino groups on a distal phenyl ring and N-alkylation of the imidazole nitrogen in imidazo[4,5-b]pyridine derived acrylonitriles. irb.hrirb.hr |
| CD4 Down-modulation | Increased hydrophobicity in the "tail" region of pyridine-fused CADA compounds. nih.gov |
Natural Occurrence and Biosynthetic Pathways of 3 Isobutylpyridine
Isolation and Identification from Biological Sources
3-Isobutylpyridine, also known as 3-(2-methylpropyl)pyridine, is a pyridine (B92270) alkaloid that has been identified in the natural world, notably within the chemical defense secretions of certain insects. cymitquimica.com It is structurally a member of the pyridine family, characterized by a pyridine ring substituted with an isobutyl group at the third position. cymitquimica.com This compound is a stereoisomeric form of norstenusine, an alkaloid found in beetles of the Staphylinidae family. cymitquimica.com While it has been identified in the defensive secretions of insects, there are also mentions of its presence in the bark of trees. cymitquimica.com
In the rove beetles of the genus Stenus (Coleoptera: Staphylinidae), this compound is a component of a sophisticated chemical defense mechanism. cymitquimica.comresearchgate.net These beetles inhabit moist environments and, when threatened, can release a secretion from their pygidial glands. researchgate.net This secretion contains a mixture of alkaloids, including stenusine and norstenusine, which is a stereoisomer of this compound. cymitquimica.comresearchgate.net
These compounds are known as "spreading alkaloids" due to their remarkable effect on the surface tension of water. When the beetle releases these substances onto a water surface, the alkaloids rapidly spread out, creating a propulsive force that allows the beetle to skim across the water at high speed, facilitating a quick escape from predators. ebi.ac.uk Norstenusine serves as a key component in this defensive cocktail, acting as a deterrent against predators like ants and spiders. ebi.ac.uk The biosynthesis of the related alkaloid stenusine has been proposed to derive from the amino acids L-lysine, which forms the piperidine (B6355638) ring, and L-isoleucine, which forms the side chain. researchgate.netebi.ac.uk
Table 1: Isolation of this compound from Biological Sources
| Biological Source | Family | Compound | Role |
| Stenus spp. (Rove beetle) | Staphylinidae | Norstenusine (stereoisomer) | Defensive spreading alkaloid cymitquimica.comresearchgate.net |
Detection in Human and Animal Volatilomes
The volatilome comprises the complete set of volatile organic compounds (VOCs) produced by an organism. Despite extensive research into the composition of human and animal volatilomes, there is currently no direct evidence in the reviewed scientific literature to confirm the detection of this compound as an endogenous or xenobiotic compound in human or animal tissues or fluids such as blood, urine, or breath. rsc.org While some databases list this compound, it is typically in the context of its use as a flavoring ingredient in food products. researchgate.net Studies on the human cerumen (earwax) volatilome, for instance, have identified numerous VOCs but have not reported the presence of this compound. rsc.org
Formation Mechanisms During Food Processing
This compound is a recognized flavoring substance found in a variety of cooked and processed foods. Its formation is primarily attributed to complex chemical reactions that occur during thermal processing, such as the Maillard reaction and the degradation of lipids.
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major pathway for the generation of a wide array of flavor compounds, including alkylpyridines. The formation of 3-alkylpyridines, such as this compound, is understood to involve the reaction of specific precursors. Research indicates that the formation of 3-alkylpyridines requires the presence of ammonia-producing compounds reacting with lipid-derived reactive carbonyls like acrolein or 2,4-alkadienals. These aldehydes are typically formed during the oxidation of lipids under heat.
Therefore, the development of this compound in food is often a consequence of the interplay between the Maillard reaction and lipid oxidation. This compound contributes to the roasted, nutty, and savory flavor profiles of foods like cooked meat and roasted coffee.
Table 2: Formation of this compound in Food
| Food Category | Formation Process | Precursors | Flavor Contribution |
| Cooked Meat | Maillard Reaction, Lipid Oxidation | Amino acids, Reducing sugars, Lipid-derived aldehydes (e.g., acrolein) | Roasted, Savory |
| Roasted Coffee | Maillard Reaction | Amino acids, Reducing sugars | Roasted, Nutty |
Advanced Analytical Methodologies for 3 Isobutylpyridine Characterization
Spectroscopic Techniques
Spectroscopy is indispensable for the molecular-level investigation of 3-Isobutylpyridine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the compound's atomic connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the pyridine (B92270) ring and the isobutyl substituent. researchgate.netmdpi.com The chemical shifts (δ), signal multiplicities, and coupling constants (J) are unique fingerprints of the molecule's structure. sfu.ca
In the ¹H NMR spectrum, the aromatic protons on the pyridine ring appear in the characteristic downfield region, while the aliphatic protons of the isobutyl group are observed in the upfield region. The specific substitution pattern on the pyridine ring influences the chemical shifts and coupling patterns of the ring protons. Similarly, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule, including the sp²-hybridized carbons of the aromatic ring and the sp³-hybridized carbons of the alkyl side chain. rsc.orgresearchgate.net NMR is a standard method for confirming the identity of this compound. fao.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Note: Data are representative and may vary based on solvent and experimental conditions.
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| H-2 (Py) | ~8.4-8.5 | d | C-2 (Py) | ~150.1 |
| H-6 (Py) | ~8.4-8.5 | s | C-6 (Py) | ~147.2 |
| H-4 (Py) | ~7.4-7.5 | d | C-4 (Py) | ~136.5 |
| H-5 (Py) | ~7.1-7.2 | dd | C-5 (Py) | ~123.4 |
| -CH₂- (isobutyl) | ~2.5-2.6 | d | C-3 (Py) | ~137.8 |
| -CH- (isobutyl) | ~1.9-2.0 | m | -CH₂- (isobutyl) | ~43.5 |
| -CH₃ (isobutyl) | ~0.9-1.0 | d | -CH- (isobutyl) | ~29.5 |
| -CH₃ (isobutyl) | ~22.4 |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the pyridine ring and the isobutyl group. doi.org Key absorptions include C-H stretching from both the aromatic ring and the aliphatic side chain, as well as C=C and C=N stretching vibrations within the pyridine ring. rsc.org The presence of these specific bands provides corroborating evidence for the compound's structure.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Wave Number (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Pyridine Ring |
| Aliphatic C-H Stretch | 2850-3000 | Isobutyl Group |
| C=N Stretch | 1570-1610 | Pyridine Ring |
| C=C Stretch | 1450-1580 | Pyridine Ring |
| C-H Bend (Aliphatic) | 1365-1470 | Isobutyl Group |
Mass Spectrometry (MS) and High-Resolution Techniques (UPLC-MS)
Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. For this compound (C₉H₁₃N), the molecular weight is 135.21 g/mol . In positive-ion mode electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 136. researchgate.net
The coupling of Ultra-High-Performance Liquid Chromatography (UPLC) with mass spectrometry (UPLC-MS) provides a powerful platform for the analysis of complex mixtures. researchgate.net UPLC offers rapid and high-resolution separations of compounds, including isomers, which can then be identified by the mass spectrometer. nih.govnih.gov This is particularly useful for monitoring reaction progress, assessing the purity of the final product, and identifying any potential byproducts or impurities. High-resolution mass spectrometry (HRMS) further allows for the determination of the elemental composition of the parent ion, providing definitive confirmation of the chemical formula. doi.org
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for its analytical quantification.
Column Chromatography Optimization
Column chromatography is a standard and widely used method for the preparative purification of organic compounds. In the context of synthesizing this compound or its derivatives, column chromatography is employed to separate the desired product from unreacted starting materials, catalysts, and byproducts. rsc.org The optimization of this technique involves the careful selection of a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent). The polarity of the eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is adjusted to achieve optimal separation. For instance, a mobile phase of petroleum ether/ethyl acetate can be used for the purification of related pyridine-oxazoline ligands on a silica gel column. rsc.org
High-Throughput Experimentation (HTE) for Reaction Screening and Product Analysis
High-Throughput Experimentation (HTE) has emerged as a critical technology for accelerating the discovery and optimization of chemical reactions. beilstein-journals.orgchemrxiv.org HTE utilizes miniaturized, parallel reactor platforms to rapidly screen a large number of reaction variables simultaneously, such as catalysts, ligands, solvents, bases, and temperature. acs.org This approach is highly applicable to the synthesis of substituted pyridines, where it can be used to identify optimal conditions for coupling reactions or functionalizations to produce this compound and its analogs. chemrxiv.org Following the parallel reactions, product analysis is typically performed using rapid analytical techniques like high-throughput HPLC or UPLC-MS to determine the yield and purity in each well, enabling efficient identification of the most successful reaction conditions. researchgate.net
X-Ray Crystallography for Solid-State Structural Determination
While the solid-state structure of neat this compound has not been extensively reported, X-ray crystallography has been successfully employed to elucidate the three-dimensional architecture of its derivatives. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule within a crystal lattice. The structural analysis of substituted this compound compounds offers valuable insights into the spatial arrangement of the isobutyl group relative to the pyridine ring and how it influences molecular packing.
A notable example is the crystallographic structure analysis of 2-amino-6-(cyclohexylamino)-4-isobutylpyridine-3,5-dicarbonitrile. rsc.org The crystal structure was determined by single-crystal X-ray diffraction, which involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed electron density map, from which the atomic positions can be determined with high precision.
The study of this derivative reveals key structural features of the isobutylpyridine moiety. The pyridine ring is essentially planar, as expected for an aromatic system. The isobutyl group, attached at the C4 position, adopts a specific conformation in the solid state, which is influenced by steric interactions with adjacent substituents and by intermolecular forces within the crystal.
The crystallographic data for 2-amino-6-(cyclohexylamino)-4-isobutylpyridine-3,5-dicarbonitrile has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1006358. rsc.org The key crystallographic parameters from this study are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C16H21N5 |
| Formula Weight | 283.38 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.358(3) |
| b (Å) | 8.4182(17) |
| c (Å) | 14.004(3) |
| α (°) | 90 |
| β (°) | 108.69(3) |
| γ (°) | 90 |
| Volume (ų) | 1602.4(6) |
| Z | 4 |
Environmental Research and Biotransformation of Isobutylpyridine Compounds
Biotransformation Mechanisms in Biological Systems
In biological systems, particularly in mammals, foreign compounds (xenobiotics) like 3-isobutylpyridine are subjected to metabolic processes, collectively known as biotransformation, primarily to increase their water solubility and facilitate their excretion. While specific studies on this compound are not available, the general mechanisms for pyridine-containing compounds are well-established and typically occur in the liver. nih.gov
These biotransformation reactions are broadly categorized into two phases:
Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the xenobiotic molecule. The primary enzymes involved are the cytochrome P450 monooxygenases. For a compound like this compound, Phase I reactions would likely involve oxidation of the isobutyl side chain or hydroxylation of the pyridine (B92270) ring. Fungal models, such as Cunninghamella elegans, are often used to mimic and study these mammalian metabolic reactions for pyridine derivatives, as they can produce hydroxylated metabolites that might not be formed by rat liver microsomes. researchgate.net
Phase II Reactions: In this phase, the parent compound or its Phase I metabolite is conjugated with an endogenous, water-soluble molecule. Common conjugation reactions include glucuronidation, sulfation, and conjugation with amino acids. These reactions significantly increase the polarity of the xenobiotic, making it readily excretable via urine or bile.
The specific pathway for this compound would depend on its structure and the specific enzymes present in the organism. The metabolism of methylphenidate, which contains a piperidine (B6355638) ring (a reduced form of pyridine), is primarily handled by the carboxylesterase 1 (CES1A1) enzyme in the liver, leading to the formation of ritalinic acid before excretion. wikipedia.org This illustrates how different pyridine-related structures are targeted by specific enzyme systems for biotransformation.
Ecotoxicity Assessments of Isobutylpyridine Analogues
The assessment of ecotoxicity is crucial for understanding the potential environmental impact of chemical compounds. For alkylpyridine derivatives, this involves evaluating their effects on various organisms. A screening assessment of a substance defined as "Pyridine, alkyl derivs." by Environment Canada concluded that while the substance is persistent, it has a low potential for bioaccumulation and is not considered highly hazardous to aquatic organisms based on available empirical data. canada.ca Safety data for a mixture of alkyl pyridine derivatives indicates that it is toxic to aquatic life with long-lasting effects. jubilantingrevia.com
Direct experimental data on the aquatic toxicity of this compound is not widely available. However, data for related alkylpyridine mixtures and analogues provide a basis for assessment. canada.ca Acute toxicity tests on various aquatic organisms have been conducted for a general "Pyridine, alkyl derivs." mixture, with the following results:
Daphnia magna (Water Flea): 48-hour EC50 (median effective concentration) of 68.8 mg/L. canada.ca
Rainbow Trout (Oncorhynchus mykiss): 96-hour LC50 (median lethal concentration) of 40 mg/L. canada.ca
Zebra fish (Brachydanio rerio): 96-hour LC50 values ranging from 2.2 to 6.1 mg/L for different alkylpyridine mixtures. canada.ca
| Test Organism | Endpoint | Value (mg/L) | Substance Tested |
|---|---|---|---|
| Daphnia magna | 48-hr EC50 | 68.8 | Pyridine, alkyl derivs. |
| Rainbow trout (Oncorhynchus mykiss) | 96-hr LC50 | 40 | Pyridine, alkyl derivs. |
| Zebra fish (Brachydanio rerio) | 96-hr LC50 | 6.1 | Pyridine, alkyl derivs. |
| Zebra fish (Brachydanio rerio) | 96-hr LC50 | 2.2 | Notified substance C (Alkylpyridine) |
| Fathead minnow (Pimephales promelas) | 96-hr LC50 | 6.4 | Pyridine, alkyl derivs., acetates |
In the absence of specific experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting toxicity. nih.gov These models use molecular descriptors to estimate the biological activity of a chemical. nih.gov For aquatic toxicity, a key parameter is the octanol-water partition coefficient (log Kow), which describes a chemical's hydrophobicity. QSAR models have been developed to predict acute aquatic toxicity for various organisms, including the fish Pimephales promelas (fathead minnow) and the protozoan Tetrahymena pyriformis. optibrium.comuci.edu Such models are crucial for filling data gaps and prioritizing chemicals for further testing under regulatory frameworks. nih.gov
Future Research Directions and Emerging Trends in 3 Isobutylpyridine Chemistry
Development of Novel Sustainable and Green Synthesis Routes
The chemical industry's shift towards sustainability has spurred significant research into green synthetic methodologies for producing pyridine (B92270) derivatives. Future efforts in the synthesis of 3-Isobutylpyridine and its analogues are increasingly focused on minimizing environmental impact by improving atom economy, reducing hazardous waste, and utilizing catalytic processes.
One major trend is the advancement of multicomponent reactions (MCRs) . rsc.org These reactions combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification needs. researchgate.net The development of novel MCRs for constructing fully substituted pyridine rings offers a highly efficient and chemoselective route to derivatives that could incorporate the isobutyl moiety. rsc.orgresearchgate.net
Another significant area is the development of transition-metal-free C-H alkylation methods. acs.org Traditional syntheses often rely on pre-functionalized starting materials and metal catalysts. Newer methods, such as the vicarious nucleophilic substitution (VNS) of nitropyridines, allow for the direct introduction of alkyl groups like isobutyl onto the pyridine ring without the need for transition metals. acs.org This approach avoids the cost and toxicity associated with metal catalysts and represents a greener alternative. acs.org Research is ongoing to expand the scope of these reactions, which could be applied to produce this compound from readily available nitropyridine precursors. acs.org
| Synthesis Strategy | Core Principle | Advantages for Green Chemistry | Research Focus |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. rsc.org | High atom economy, reduced number of steps, less solvent and energy consumption. researchgate.net | Designing new MCRs for highly substituted pyridines. rsc.org |
| Transition-Metal-Free C-H Alkylation | Direct functionalization of C-H bonds without metal catalysts, e.g., via Vicarious Nucleophilic Substitution (VNS). acs.org | Avoids use of toxic and expensive heavy metals, simplifies purification. | Expanding substrate scope and improving reaction efficiency for various alkylpyridines. acs.org |
| Photocatalysis | Using light to drive chemical reactions, often with a photocatalyst. acs.org | Utilizes a renewable energy source, enables unique reaction pathways at ambient temperatures. | Developing selective C-H functionalization of alkylpyridines under photocatalytic conditions. acs.orgnih.gov |
Exploration of Undiscovered Biological Activities and Therapeutic Applications
While this compound itself is primarily an intermediate, its structural motif is present in or analogous to molecules with significant biological activity. lookchem.com Future research will likely focus on synthesizing and screening novel this compound derivatives for a range of therapeutic applications.
Emerging research suggests that pyridine-based structures are promising scaffolds for developing new therapeutic agents. For instance, derivatives of imidazo[1,2-a]pyridine (B132010) have been investigated for their anti-melanoma activity , and similar heterocyclic systems are being screened against viral proteases and cancer-related kinases. scielo.brscielo.br This provides a strong rationale for synthesizing novel isobutyl-substituted analogues and evaluating their potential as anticancer or antiviral agents.
Furthermore, pyridine-containing macrocycles have demonstrated potent biological effects, such as the down-modulation of the CD4 receptor, which is a target in HIV therapy and autoimmune diseases. nih.gov The synthesis of new macrocycles incorporating the this compound unit could lead to compounds with novel or improved therapeutic profiles for a variety of conditions, including T-cell lymphomas and other immune-based disorders. nih.gov There is also precedent for pyridine derivatives being explored for the management of pain and neurological conditions like Alzheimer's disease, suggesting another potential avenue for future investigation. googleapis.com
| Potential Therapeutic Area | Rationale Based on Related Compounds | Future Research Direction for this compound |
| Oncology | Imidazo[1,2-a]pyridine derivatives show anti-melanoma activity. scielo.brscielo.br | Synthesis and screening of this compound-containing compounds against various cancer cell lines and kinases. |
| Antiviral (e.g., HIV) | Pyridine-fused macrocycles can down-modulate the CD4 receptor, a key protein in HIV entry. nih.gov | Design of novel macrocycles incorporating the this compound scaffold to explore new anti-HIV agents. |
| Immunology | Anti-CD4 agents are investigated for autoimmune diseases like rheumatoid arthritis. nih.gov | Evaluation of this compound derivatives for activity in immune-related pathways. |
| Neurology | Muscarinic receptor agonists containing pyridine structures have been studied for pain and Alzheimer's disease. googleapis.com | Exploration of this compound derivatives as ligands for neurological targets. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. scielo.brmdpi.com These computational tools are increasingly being applied to the study of pyridine derivatives to accelerate the design-synthesis-test cycle. nih.govresearchgate.net
One of the most powerful applications is the development of Quantitative Structure-Activity Relationship (QSAR) models . scielo.br Researchers can use AI algorithms, such as Random Forest, to build models that correlate the structural features of a series of pyridine derivatives with their biological activity (e.g., anti-melanoma IC50 values). scielo.brscielo.br Such models can then be used to predict the potency of virtual, not-yet-synthesized compounds containing the this compound core, allowing chemists to prioritize the most promising candidates for synthesis. scielo.br
Beyond activity prediction, ML is being used to forecast the fundamental physicochemical properties of molecules. ias.ac.in DFT (Density Functional Theory) calculations, combined with ML, can predict properties like nucleophilicity, which is crucial for catalyst design. ias.ac.in This approach can be used to computationally screen and propose novel this compound-based organocatalysts with enhanced activity, guiding experimental efforts. ias.ac.in The use of AI is becoming essential for navigating the vast chemical space of possible pyridine derivatives and identifying molecules with desired properties. mdpi.comcas.org
Application of Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring
Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. A significant emerging trend is the use of advanced spectroscopic techniques for the in situ (in the reaction mixture) monitoring of chemical transformations in real-time.
For pyridine derivatives, techniques like in-situ NMR spectroscopy are proving invaluable. Researchers have successfully used in-situ illumination inside an NMR spectrometer to monitor the progress of photocatalytic reactions involving isomers of isobutylpyridine. uni-regensburg.de This method allows for the direct observation of reactant consumption, intermediate formation, and product generation over time, providing deep mechanistic insights that are not possible with traditional offline analysis. uni-regensburg.de
Future research will likely see the expanded use of such techniques for studying the synthesis of this compound. Combining in-situ NMR, Raman spectroscopy, or mass spectrometry with reaction modeling can provide a comprehensive understanding of reaction dynamics. This knowledge is critical for optimizing reaction conditions, improving yields, minimizing byproducts, and ensuring the scalability of novel green synthesis routes.
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Standardize precursor sourcing and purification (e.g., recrystallization solvents, column chromatography gradients). Implement QC checkpoints (e.g., mid-process HPLC monitoring). Use DoE (Design of Experiments) to identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
